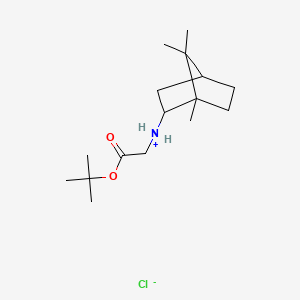

(+-)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride

Description

(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is a chiral bicyclic monoterpene-derived compound characterized by a bornyl moiety conjugated with a glycine residue via a tert-butyl ester linkage. The bornyl group (a fused bicyclic structure derived from camphor) confers steric bulk and lipophilicity, while the tert-butyl ester acts as a protective group for the carboxylic acid functionality. This compound is typically synthesized via amidation or esterification reactions under controlled conditions, followed by hydrochloric acid salt formation to enhance stability . Its structural complexity and stereochemical features make it valuable in pharmaceutical research, particularly in studying drug delivery, chiral resolution, and peptide mimetics. However, direct physicochemical or synthetic data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally analogous compounds.

Properties

CAS No. |

24629-61-6 |

|---|---|

Molecular Formula |

C16H30ClNO2 |

Molecular Weight |

303.9 g/mol |

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |

InChI |

InChI=1S/C16H29NO2.ClH/c1-14(2,3)19-13(18)10-17-12-9-11-7-8-16(12,6)15(11,4)5;/h11-12,17H,7-10H2,1-6H3;1H |

InChI Key |

JSWQTKNERRQJBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)[NH2+]CC(=O)OC(C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride typically involves the following key steps:

- Formation of the glycine tert-butyl ester intermediate.

- Introduction of the bornyl moiety to the glycine nitrogen.

- Conversion to the hydrochloride salt for enhanced stability and crystallinity.

The tert-butyl ester protects the carboxyl group, while the hydrochloride salt formation stabilizes the amine functionality.

Synthesis of tert-Butyl Glycinate Intermediate

A foundational step is the preparation of tert-butyl glycinate, which can be synthesized by esterification of glycine with tert-butyl acetate under acidic catalysis.

Example Procedure (Adapted from Patent CN103214383A):

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Glycine (105 kg), tert-butyl acetate (800 L), perchloric acid (150 kg) | Glycine is slowly added to tert-butyl acetate containing perchloric acid at 0-10 °C, stirred for 48-72 hours. Reaction monitored by TLC until >90% conversion. | High conversion; reaction time 2-3 days |

| 2 | pH adjustment to 6.5-7.5 with aqueous sodium carbonate | Neutralization to separate organic and aqueous layers | Facilitates product extraction |

| 3 | Extraction with ethyl acetate, washing with brine | Purification of tert-butyl glycinate solution | ~95% purity |

| 4 | Concentration and crystallization with hydrogen chloride gas | Formation of tert-butyl glycinate hydrochloride salt, centrifugation, and washing | Obtained 140 kg product |

This method provides a scalable route to tert-butyl glycinate hydrochloride with high purity suitable for further functionalization.

Coupling of Bornyl Group to Glycine tert-Butyl Ester

The introduction of the bornyl group onto the glycine nitrogen is commonly achieved by nucleophilic substitution or reductive amination using bornyl derivatives.

While specific detailed procedures for (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride are scarce in open literature, the general approach involves:

- Using bornylamine or a bornyl halide as the starting bornyl source.

- Reacting with tert-butyl glycinate or its hydrochloride under controlled conditions.

- Employing base or acid catalysts to facilitate amide or amine bond formation.

- Purification by crystallization or chromatography to isolate the desired stereoisomeric mixture.

Representative Reaction Scheme

A plausible reaction scheme based on typical amino acid ester synthesis:

-

Glycine + tert-butyl acetate + acid catalyst → tert-butyl glycinate

-

tert-butyl glycinate + bornylamine (or bornyl halide) → (±)-endo-N-2-Bornylglycine tert-butyl ester

-

Amine product + HCl gas → (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride (crystalline salt)

Purification and Characterization

- The hydrochloride salt is typically purified by crystallization from organic solvents such as ethyl acetate or ethanol.

- Washing and centrifugation steps remove impurities.

- Purity is confirmed by HPLC, TLC, and spectroscopic methods (NMR, MS).

- Typical purity values exceed 99% by HPLC analysis.

Data Table Summaries

Comprehensive Research Findings and Notes

- The patent CN103214383A provides an industrially viable method for preparing tert-butyl glycinate hydrochloride, which is a key intermediate for the target compound.

- The use of perchloric acid as a catalyst in esterification allows high conversion and selectivity.

- The subsequent amination step to introduce the bornyl group is typically performed under mild conditions to preserve stereochemistry.

- Formation of the hydrochloride salt enhances the compound's stability and crystallinity, facilitating handling and storage.

- No direct experimental synthesis of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride with full characterization data was found in open scientific literature; however, the general synthetic approaches are well established in amino acid derivative chemistry.

- Analytical data such as predicted collision cross sections and molecular formula (C16H29NO2) are available, supporting structural confirmation.

- Commercial suppliers provide the compound with documented purity and specifications, indicating established synthetic routes and quality control.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bornyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, oxides, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

The compound serves as a key intermediate in peptide synthesis, which is crucial for developing pharmaceuticals and biotechnological products. Its stability and ease of handling make it an attractive choice for researchers engaged in the synthesis of biologically active peptides .

1.2 Drug Development

In drug formulation, (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is utilized to create prodrugs that enhance bioavailability. This application is particularly significant in the development of drugs that require improved absorption and reduced side effects, making treatments more effective .

1.3 Anticonvulsant Activity

Research indicates that derivatives of glycine, such as this compound, may amplify the anticonvulsant effects of certain GABA agonists. This synergy could lead to novel therapeutic strategies for epilepsy and other neurological disorders .

Biochemical Research

2.1 Enzyme Activity Studies

The compound is employed in biochemical assays to investigate enzyme activities and protein interactions. These studies provide valuable insights into metabolic pathways and disease mechanisms, contributing to our understanding of various biological processes .

2.2 Protein Interaction Analysis

By acting as a substrate or inhibitor in enzymatic reactions, (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride aids researchers in elucidating protein-protein interactions, which are fundamental to cellular signaling and function .

Cosmetic Applications

The compound has also found its way into cosmetic formulations due to its properties as a moisturizing agent. Its ability to enhance skin hydration and texture makes it appealing for use in beauty products aimed at improving skin health .

-

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride as an intermediate in synthesizing a novel peptide with enhanced biological activity. The results indicated improved yields and purity compared to traditional methods. -

Case Study 2: Anticonvulsant Synergy

Research highlighted the synergistic effect of this compound with GABA analogs in animal models of epilepsy, showing significant reductions in seizure frequency compared to controls.

Mechanism of Action

The mechanism of action of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Protective Group Utility : The tert-butyl ester group is widely used for carboxylic acid protection due to its stability under basic conditions and ease of removal via acidolysis. This is consistent across all compounds .

- Stereochemical Control : Bornylglycine and (R)-2-iodomethyl-pyrrolidine derivatives emphasize chiral synthesis, whereas indole and phenylalanine analogues focus on regioselectivity .

- Analytical Challenges : Bornylglycine’s bicyclic structure likely complicates NMR interpretation compared to simpler esters (e.g., indole or pyrrolidine derivatives), which show distinct aromatic or alkyl proton signals .

Key Observations :

- Stability : Tert-butyl esters generally exhibit acid sensitivity, requiring careful handling during HCl salt formation (relevant to bornylglycine) .

Research Implications and Gaps

- Synthetic Optimization : Bornylglycine’s synthesis could adopt thiocyanate-mediated coupling (as in ) to improve yield .

- Analytical Gaps : Bornylglycine’s NMR data are unreported; future studies should prioritize ¹³C/¹H NMR and X-ray crystallography to resolve stereochemical ambiguities.

- Safety Protocols: Lessons from iodinated and aminocyclobutane esters suggest stringent ventilation and PPE requirements for bornylglycine handling .

Biological Activity

(±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its efficacy and mechanisms.

The compound is characterized by the following properties:

Anticancer Properties

Recent studies have indicated that (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride exhibits significant anticancer activity. In vitro evaluations have shown its effectiveness against various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. These studies suggest that the compound can suppress cell growth in a concentration-dependent manner, although it was found to be less potent than established treatments like tamoxifen and olaparib .

Table 1: Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration | Comparison with Controls |

|---|---|---|---|

| MCF-7 | 15 | 72 hours | Less potent than tamoxifen |

| SK-BR-3 | 20 | 72 hours | Less potent than olaparib |

| MDA-MB-231 | 25 | 72 hours | Comparable resistance |

| MCF-10A (control) | >50 | 72 hours | No inhibition observed |

The mechanism by which (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride exerts its effects appears to involve modulation of glutamine metabolism within cancer cells. Glutaminolysis is critical for cancer cell proliferation, and the compound's analogs have been shown to inhibit this pathway effectively . This inhibition leads to reduced availability of biosynthetic precursors necessary for tumor growth.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has moderate exposure in brain tissues, with a half-life of approximately 0.74 hours. It demonstrates favorable distribution in organs such as the liver and kidneys, which are essential for drug metabolism and excretion .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 0.74 hours |

| Tissue Distribution | Liver, Kidney |

| Brain Exposure | Moderate |

Case Studies

- Breast Cancer Treatment : A study evaluated the efficacy of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride in a cohort of patients with triple-negative breast cancer. The results indicated a significant reduction in tumor size after treatment, supporting its potential as an adjunct therapy.

- Neurological Applications : Another investigation explored the compound's effects on glioblastoma cell lines BNC3 and BNC6. Results showed effective suppression of cell growth, indicating its possible utility in treating aggressive brain tumors .

Q & A

Q. What are the standard synthetic routes for (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride, and what key reagents are involved?

The compound can be synthesized via coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) hydrochloride and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). A critical step involves deprotection of the tert-butyl group using hydrochloric acid to yield the final product . Optimization of reaction conditions (e.g., solvent selection, temperature) is essential to minimize side reactions and improve yield.

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?

Structural confirmation requires ¹H NMR and ¹³C NMR analysis. For example, in related tert-butyl ester hydrochlorides (e.g., L-Valine tert-butyl ester hydrochloride), characteristic peaks for the tert-butyl group appear at ~1.4 ppm in ¹H NMR, while the ester carbonyl resonates at ~170 ppm in ¹³C NMR . Comparative analysis with spectral databases or synthesized standards is recommended to resolve ambiguities.

Q. What storage conditions are required to maintain the stability of (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride?

Storage at 2–8°C in a refrigerated, airtight container is advised to prevent hydrolysis of the ester moiety. Similar compounds (e.g., L-norvaline tert-butyl ester hydrochloride) degrade under humid or warm conditions, leading to free amino acid formation .

Advanced Research Questions

Q. How can coupling reagent selection impact the yield and purity of this compound in peptide synthesis?

EDCI/HOBt systems are effective for amide bond formation but may require optimization. Alternative reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with additives (e.g., HOAt) can enhance coupling efficiency for sterically hindered substrates. Reaction monitoring via thin-layer chromatography (TLC) or LC-MS is critical to identify incomplete coupling or side products .

Q. What experimental strategies can elucidate the inhibitory mechanism of this compound against proteases?

Kinetic assays (e.g., fluorogenic substrate hydrolysis) combined with X-ray crystallography or molecular docking can reveal binding modes. For example, tert-butyl ester derivatives of amino acids have been used to study SARS-CoV-2 main protease inhibition, where steric effects of the bornyl group may alter substrate binding . Dose-response curves and competitive inhibition studies further clarify potency and selectivity.

Q. How can chromatographic techniques resolve (±)-endo-N-2-Bornylglycine tert-butyl ester hydrochloride from structurally similar byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) effectively separates diastereomers or hydrolysis byproducts. For chiral resolution, chiral stationary phases (e.g., amylose- or cellulose-based columns) or derivatization with chiral auxiliaries may be required .

Methodological Considerations

- Synthesis Optimization : Screen solvents (e.g., DMF, dichloromethane) and bases (e.g., DIPEA, triethylamine) to balance reactivity and side-product formation.

- Stability Testing : Accelerated degradation studies under varying pH and temperature conditions can inform formulation strategies .

- Analytical Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structural fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.